3-Azido-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid
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Overview
Description
3-Azido-8-[(tert-butoxy)carbonyl]-8-azabicyclo[321]octane-3-carboxylic acid is a complex organic compound that features an azido group, a tert-butoxycarbonyl protecting group, and a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of tropane alkaloids . The synthesis may involve the following steps:
Formation of the bicyclic scaffold: This can be achieved through stereoselective reactions starting from acyclic precursors that contain the necessary stereochemical information.
Introduction of the azido group: This step involves the substitution of a suitable leaving group with an azido group, often using sodium azide as the reagent.
Protection of the amine group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Azido-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid can undergo various chemical reactions, including:
Substitution reactions: The azido group can be replaced by other nucleophiles.
Reduction reactions: The azido group can be reduced to an amine.
Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Sodium azide: Used for introducing the azido group.
Hydrogenation catalysts: Such as palladium on carbon, used for reducing the azido group to an amine.
Acidic reagents: Such as trifluoroacetic acid, used for deprotecting the Boc group.
Major Products Formed
Amine derivatives: Formed by reduction of the azido group.
Free amine: Formed by deprotection of the Boc group.
Scientific Research Applications
3-Azido-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of tropane alkaloid derivatives.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Azido-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid depends on its specific application. In biological systems, the azido group can participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid
- 6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid
- 3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid
Uniqueness
3-Azido-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid is unique due to the presence of both an azido group and a Boc-protected amine within a bicyclic structure. This combination of functional groups and structural features makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C13H20N4O4 |
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Molecular Weight |
296.32 g/mol |
IUPAC Name |
3-azido-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
InChI |
InChI=1S/C13H20N4O4/c1-12(2,3)21-11(20)17-8-4-5-9(17)7-13(6-8,10(18)19)15-16-14/h8-9H,4-7H2,1-3H3,(H,18,19) |
InChI Key |
QFLOJZZBLQHOHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)(C(=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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